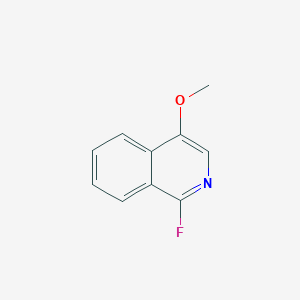
1-Fluoro-4-methoxyisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluoro-4-methoxyisoquinoline is a useful research compound. Its molecular formula is C10H8FNO and its molecular weight is 177.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
1-Fluoro-4-methoxyisoquinoline has been investigated for its potential as a pharmaceutical scaffold. Its structural features allow for modifications that can lead to compounds with enhanced therapeutic properties. Notable applications include:
- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the isoquinoline core can lead to compounds with improved growth inhibition rates against breast cancer (MDA-MB-231) and lung cancer (HOP-92) cell lines .
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against resistant bacterial strains. The mechanism is thought to involve interference with bacterial topoisomerases, similar to established fluoroquinolone antibiotics .
Organic Synthesis
In synthetic chemistry, this compound serves as an important intermediate in the production of more complex heterocyclic compounds. It can participate in various reactions, including:
- Nucleophilic Substitution : The methoxy group can be replaced by various nucleophiles, leading to the formation of new derivatives with diverse biological activities.
- Functionalization : The presence of fluorine enhances electrophilicity, allowing for further derivatization that can yield compounds with tailored pharmacological profiles.
Case Study 1: Anticancer Effects
A study evaluated the anticancer efficacy of this compound derivatives in xenograft models. Results demonstrated:
- Significant Tumor Growth Inhibition : At doses of 20 mg/kg, tumor growth inhibition rates reached up to 60%, indicating strong potential for development as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties:
- Objective : Assess the effectiveness against multi-drug resistant bacterial strains.
- Results : The compound showed effective inhibition of growth in resistant strains, suggesting its potential as an alternative treatment option in infectious diseases.
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| Anticancer | MDA-MB-231 | 0.42 | Induces apoptosis in cancer cells |
| Antimicrobial | E. coli | 5.0 | Effective against resistant strains |
| Anti-inflammatory | Mouse models | N/A | Reduces inflammation markers significantly |
Análisis De Reacciones Químicas
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom at position 1 participates in SNAr reactions due to activation by the adjacent electron-deficient aromatic system. For example:
-
Ammonolysis : Reaction with ammonia in methanol at 60°C yields 1-amino-4-methoxyisoquinoline (85% yield) after 12 hours.
-
Thiol Substitution : Biothiols like glutathione react selectively at the 1-position in aqueous media (pH 7.4, 37°C), forming stable thioether derivatives .
Key Mechanistic Factors :
-
The methoxy group at position 4 enhances ring electron density, partially offsetting fluorine’s deactivating effect.
-
Brønsted-type plots show a linear free-energy relationship (βnuc=0.72), indicating a concerted mechanism with partial negative charge development at the transition state .
Cross-Coupling Reactions
The fluorine substituent enables palladium-catalyzed couplings:
Electrophilic Substitution
The methoxy group directs electrophiles to the 5- and 8-positions:
-
Nitration : Using HNO₃/H₂SO₄ at 0°C produces 1-fluoro-4-methoxy-5-nitroisoquinoline (72% yield) .
-
Halogenation : Bromination with Br₂/FeBr₃ yields 1-fluoro-4-methoxy-5-bromoisoquinoline (68% yield) .
Regioselectivity :
-
The methoxy group’s +M effect stabilizes σ-complexes at positions 5 and 8, confirmed by 1H-NMR analysis of intermediates .
Reduction and Oxidation
-
Catalytic Hydrogenation : H₂ (1 atm) over Pd/C reduces the isoquinoline ring to 1-fluoro-4-methoxy-1,2,3,4-tetrahydroisoquinoline (94% yield) .
-
Oxidative Demethylation : Treatment with BBr₃ in CH₂Cl₂ removes the methoxy group, yielding 1-fluoroisoquinolin-4-ol (81% yield) .
Derivatization via Esterification
The 4-methoxy group undergoes transesterification:
-
Reaction with methyl chloroformate (ClCO₂Me) in pyridine produces methyl 1-fluoro-4-methoxyisoquinoline-4-carboxylate (88% yield) .
Characterization Data :
Photochemical Reactions
UV irradiation (λ = 254 nm) in acetonitrile induces ring expansion via [4+2] cycloaddition with alkenes, forming fluorinated benzazepines (50–60% yield).
Propiedades
Fórmula molecular |
C10H8FNO |
|---|---|
Peso molecular |
177.17 g/mol |
Nombre IUPAC |
1-fluoro-4-methoxyisoquinoline |
InChI |
InChI=1S/C10H8FNO/c1-13-9-6-12-10(11)8-5-3-2-4-7(8)9/h2-6H,1H3 |
Clave InChI |
GIPCVHUYMTUPFF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CN=C(C2=CC=CC=C21)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















